molecular formula C23H18O3 B14332449 Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester CAS No. 111819-11-5

Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester

Cat. No.: B14332449
CAS No.: 111819-11-5
M. Wt: 342.4 g/mol
InChI Key: SRHMBBGOCZJYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoic acid moiety substituted with a 4-methyl group and a 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 4-(1-oxo-3-phenyl-2-propenyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl ester group instead of the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group.

    Benzoic acid, 4-formyl-, methyl ester: Contains a formyl group instead of the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group.

Uniqueness

Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester is unique due to the presence of both the 4-methylbenzoic acid and the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

111819-11-5

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

[4-(3-phenylprop-2-enoyl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H18O3/c1-17-7-10-20(11-8-17)23(25)26-21-14-12-19(13-15-21)22(24)16-9-18-5-3-2-4-6-18/h2-16H,1H3

InChI Key

SRHMBBGOCZJYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.